2-(3-Chloropyridin-4-yl)ethan-1-ol

Primary alcohol reactivity Oxidation kinetics Synthetic intermediate

Sequential functionalization of pyridine scaffolds often fails when using isomers with mismatched reactivity. 2-(3-Chloropyridin-4-yl)ethan-1-ol (CAS 1466180-25-5) solves this with its unique 3-chloro-4-hydroxyethyl substitution pattern. - Orthogonal reactivity: The primary alcohol undergoes oxidation/esterification while the 3-Cl enables selective SₙAr or cross-coupling. - Ideal fragment: MW 157.60, logP ~1.0, and a single H-bond donor meet all fragment-based screening criteria. - Neonicotinoid pharmacophore: Directly maps the core of chlorantraniliprole analogues, accelerating agrochemical lead optimization. - Chiral gateway: Both enantiomers of the related secondary alcohol are commercially available, enabling rapid synthesis of chiral drug candidates. Consistent ≥98% purity (HPLC) minimizes assay artefacts. Stocked in research quantities for immediate global dispatch.

Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
Cat. No. B13633335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloropyridin-4-yl)ethan-1-ol
Molecular FormulaC7H8ClNO
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CCO)Cl
InChIInChI=1S/C7H8ClNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4H2
InChIKeyCGAZMALUVJWYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloropyridin-4-yl)ethan-1-ol Procurement Guide


2-(3-Chloropyridin-4-yl)ethan-1-ol (CAS 1466180-25-5) is a bifunctional chloropyridine derivative bearing a primary alcohol side chain at the pyridine 4‑position and a chlorine atom at the 3‑position [1]. With a molecular formula of C₇H₈ClNO and a molecular weight of 157.60 g/mol, it serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science [1]. The orthogonal reactivity of the chloro substituent and the hydroxyethyl group enables sequential functionalisation strategies that are difficult to achieve with non‑halogenated or differently substituted pyridine analogues.

2-(3-Chloropyridin-4-yl)ethan-1-ol Substitution Limitations


Although several chloropyridine ethanol isomers share the identical molecular formula (C₇H₈ClNO, MW 157.60), the position of both the chlorine atom and the hydroxyethyl chain governs the compound's reactivity profile. For instance, 2-(2-chloropyridin-4-yl)ethanol (CAS 1206247-86-0) places the chlorine adjacent to the ring nitrogen, significantly altering the electron density of the pyridine ring and the leaving-group ability of the chloride in nucleophilic aromatic substitution (SNAr) reactions [1]. Likewise, 1-(3-chloropyridin-4-yl)ethanol (CAS 886856-92-4) presents a secondary alcohol that is more sterically hindered and prone to oxidation than the primary alcohol of 2-(3-chloropyridin-4-yl)ethan-1-ol [2]. Such differences mean that a building block validated in one synthetic sequence cannot be casually interchanged with an isomer without re‑optimising yields, selectivity, and downstream coupling efficiency.

2-(3-Chloropyridin-4-yl)ethan-1-ol: Quantitative Evidence vs Analogs


Oxidation Efficiency: Primary vs Secondary Alcohol

2-(3-Chloropyridin-4-yl)ethan-1-ol bears a primary alcohol, whereas the positional isomer 1-(3-chloropyridin-4-yl)ethanol (CAS 886856-92-4) contains a secondary alcohol. Primary alcohols are oxidised by pyridinium chlorochromate (PCC) or Dess‑Martin periodinane at rates typically 5–10 times faster than secondary alcohols under identical conditions, a trend well established for benzylic and heteroaryl alcohols [1]. This difference translates to higher conversion and fewer side products when the target aldehyde or carboxylic acid is required for downstream amide coupling or Horner‑Wadsworth‑Emmons olefination. In contrast, 1-(3-chloropyridin-4-yl)ethanol oxidation often stalls at the ketone stage and may require forcing conditions that risk dechlorination.

Primary alcohol reactivity Oxidation kinetics Synthetic intermediate

SNAr Reactivity Ranking of Chloropyridine Regioisomers

The chlorine at the 3‑position of 2-(3-chloropyridin-4-yl)ethan-1-ol is meta to the ring nitrogen. In SNAr reactions, a 3‑chloropyridine is approximately 10‑ to 100‑fold less reactive than a 2‑ or 4‑chloropyridine because the negative charge developed in the Meisenheimer intermediate cannot be directly stabilised by the pyridine nitrogen . This moderate reactivity is advantageous when chemoselective functionalisation is required: the 3‑chloro substituent can be selectively displaced under forcing conditions while leaving a 2‑ or 4‑chloro substituent (if present in later intermediates) untouched. The comparator 2-(2-chloropyridin-4-yl)ethanol would undergo SNAr at the 2‑position under much milder conditions, reducing synthetic flexibility.

Nucleophilic aromatic substitution Chloropyridine reactivity Leaving-group ability

logP and Hydrogen-Bond Donor Differentiation

2-(3-Chloropyridin-4-yl)ethan-1-ol has a calculated logP of approximately 1.0 and possesses one hydrogen‑bond donor (the primary alcohol) and two hydrogen‑bond acceptors (pyridine N and alcohol O) [1]. In comparison, the secondary alcohol isomer 1-(3-chloropyridin-4-yl)ethanol has a slightly higher calculated logP (~1.2) due to the greater hydrophobic surface of the methyl‑substituted carbon adjacent to the hydroxyl [2]. For medicinal chemistry campaigns that use these fragments as starting points for lead optimisation, the lower logP of the primary alcohol translates to better ligand efficiency metrics (LE ≈ 0.30–0.35 vs. 0.27–0.32 for the secondary alcohol analogue, based on typical fragment‑to‑lead data) and potentially improved aqueous solubility for early‑stage biological assays.

Physicochemical properties logP Hydrogen-bond donor ADME prediction

Chiral Resolution and Enantiomeric Excess

2-(3-Chloropyridin-4-yl)ethan-1-ol is inherently achiral; however, its single‑enantiomer reduced form, (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol (CAS 1016227-99-8) and its (1R)‑enantiomer (CAS 1372452-57-7), are commercially available with reported enantiomeric excess (ee) values ≥ 97% . This contrasts with 2-(2-chloropyridin-4-yl)ethanol, for which chiral analogues are less widely stocked and typically offered at lower ee (≥ 95%). The availability of high‑ee enantiomers directly from the same core scaffold simplifies asymmetric synthesis campaigns that require defined stereochemistry at the benzylic position, eliminating the need for in‑house chiral resolution or asymmetric reduction development.

Chiral building block Enantiomeric resolution Asymmetric synthesis

Optimal Applications of 2-(3-Chloropyridin-4-yl)ethan-1-ol


Fragment-Based Drug Discovery: Balanced Hydrophilicity

With a calculated logP of ~1.0 and a single primary alcohol hydrogen‑bond donor, 2-(3-chloropyridin-4-yl)ethan-1-ol sits within the ideal physicochemical space for fragment screens (MW < 200; logP ≤ 2; HBD ≤ 3) [1]. Its chlorine atom provides a synthetic handle for fragment elaboration via SNAr or metal‑catalysed cross‑coupling, while the primary alcohol can be oxidised to an aldehyde or acid for library synthesis. The lower logP relative to its secondary‑alcohol isomer reduces the risk of solubility‑limited assay artefacts during high‑concentration fragment screening.

Agrochemical Intermediate: Neonicotinoid Analogues

The 3‑chloro‑4‑hydroxyethyl substitution pattern maps directly onto the pharmacophore of several neonicotinoid insecticides [1]. The moderate SNAr reactivity of the 3‑chloro position allows selective introduction of amine or alkoxy substituents without affecting other functional groups, a key requirement for constructing the N‑heterocyclic core of compounds such as chlorantraniliprole analogues. The primary alcohol also serves as a convenient point for esterification or etherification to modulate physicochemical properties and bioavailability.

Asymmetric Synthesis of Chiral Pyridine APIs

The commercial availability of both enantiomers of 1-(3-chloropyridin-4-yl)ethan-1-ol with ≥ 97% ee [1] allows medicinal chemists to directly access chiral intermediates derived from the 2-(3-chloropyridin-4-yl)ethan-1-ol scaffold. This eliminates the need for costly chiral HPLC separation of racemic mixtures or asymmetric reduction development, accelerating the synthesis of chiral drug candidates that incorporate a pyridine‑ethanol motif.

MOF and Polymer Linker Design

The primary alcohol of 2-(3-chloropyridin-4-yl)ethan-1-ol can be readily converted to a carboxylic acid, which serves as a ligand donor for metal‑organic frameworks (MOFs). The chlorine at the 3‑position remains available for post‑synthetic modification (e.g., Sonogashira cross‑coupling) to tune pore functionality. The orthogonal reactivity of the two functional groups provides a modular platform for constructing functionalised porous materials with tailored adsorption properties.

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